molecular formula C9H12N2 B139659 4-(Pyrrolidin-3-Yl)Pyridine CAS No. 150281-47-3

4-(Pyrrolidin-3-Yl)Pyridine

Cat. No. B139659
CAS RN: 150281-47-3
M. Wt: 148.2 g/mol
InChI Key: HWJSDKNFWQDVIG-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-3-Yl)Pyridine” is an organic compound with the formula (CH 2) 4 NC 5 H 4 N . The molecule consists of a pyrrodinyl group ((CH 2) 4 N-) attached via N to the 4-position of pyridine . It is a white solid .


Synthesis Analysis

The synthesis of “4-(Pyrrolidin-3-Yl)Pyridine” can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The structure of “4-(Pyrrolidin-3-Yl)Pyridine” was determined by MS, 1 H NMR, 13 C NMR and infrared spectrum . The molecule’s structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The pyrrolidine ring in “4-(Pyrrolidin-3-Yl)Pyridine” is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .


Physical And Chemical Properties Analysis

The molecular weight of “4-(Pyrrolidin-3-Yl)Pyridine” is 148.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The topological polar surface area is 24.9 Ų .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring, a core component of 4-(Pyrrolidin-3-Yl)Pyridine, is widely utilized in drug discovery due to its versatility and the ability to enhance pharmacokinetic profiles . This compound serves as a scaffold for developing novel biologically active compounds, particularly in the design of selective androgen receptor modulators (SARMs), which are optimized for treating conditions like muscle wasting and osteoporosis .

Treatment of Autoimmune Diseases

Derivatives of pyrrolidine have shown promise as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and modifying the pyrrolidine structure to include stereochemical groups has been beneficial for activity, indicating potential applications in treating such conditions .

Anticancer Activity

Research indicates that certain pyrrolidine derivatives exhibit anticancer activity. Structural modifications of the pyrrolidine ring can lead to compounds with improved activity compared to established chemotherapy agents like doxorubicin, suggesting a role for 4-(Pyrrolidin-3-Yl)Pyridine derivatives in cancer treatment .

Antimicrobial and Antiviral Applications

The pyrrolidine structure has been associated with antimicrobial and antiviral activities. Compounds containing this moiety have been tested against a variety of bacterial strains, yeasts, and filamentous fungi, showing potential as a basis for developing new antimicrobial and antiviral agents .

Neurological and Immune System Diseases

Pyrrolo[3,4-c]pyridine derivatives, closely related to 4-(Pyrrolidin-3-Yl)Pyridine, have been found to have applications in treating diseases of the nervous and immune systems. Their structural flexibility allows for the development of drugs targeting these complex systems .

Antidiabetic Properties

The same derivatives have also demonstrated antidiabetic properties. This suggests that 4-(Pyrrolidin-3-Yl)Pyridine could be a starting point for the synthesis of new compounds aimed at managing diabetes, a disease affecting millions worldwide .

Future Directions

The pyrrolidine ring in “4-(Pyrrolidin-3-Yl)Pyridine” is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp 3 -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

4-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-10-5-2-8(1)9-3-6-11-7-9/h1-2,4-5,9,11H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJSDKNFWQDVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407328
Record name 4-pyrrolidin-3-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-Yl)Pyridine

CAS RN

150281-47-3
Record name 4-(3-Pyrrolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150281-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-pyrrolidin-3-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Pyrrolidin-3-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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